molecular formula C17H20BrN3 B15089904 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine

1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine

Cat. No.: B15089904
M. Wt: 346.3 g/mol
InChI Key: IZMVUQUYSOUPOI-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine (CAS 1860648-07-2) is a chemical compound with the molecular formula C17H20BrN3 and a molecular weight of 346.26 g/mol . This reagent features a piperazine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . Piperazine rings are frequently utilized to optimize the physicochemical properties of a molecule or to act as a spacer that arranges pharmacophoric groups in three-dimensional space for effective interaction with biological targets . The specific structure of this compound includes a bromo- and methyl-substituted pyridine ring, which can serve as a handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, and a benzyl group attached to the piperazine nitrogen . While the exact biological activity and research applications of this specific molecule are not fully detailed in the available literature, compounds with similar piperazine and halogenated heterocycle motifs are often explored in the development of pharmacologically active agents . As a building block, it holds value for synthetic organic chemists and medicinal chemistry researchers constructing compound libraries for screening. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H20BrN3

Molecular Weight

346.3 g/mol

IUPAC Name

1-benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine

InChI

InChI=1S/C17H20BrN3/c1-14-16(18)7-8-17(19-14)21-11-9-20(10-12-21)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3

InChI Key

IZMVUQUYSOUPOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)CC3=CC=CC=C3)Br

Origin of Product

United States

Biological Activity

1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a brominated pyridine and a benzyl group, contributing to its biological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine can be represented as follows:

C15H19BrN2\text{C}_{15}\text{H}_{19}\text{BrN}_2

The biological activity of 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine primarily involves its interaction with neurotransmitter receptors. Research indicates that it may act as an agonist for certain receptors, particularly those related to the central nervous system (CNS). The compound's ability to modulate neurotransmitter release could lead to various pharmacological effects, such as anxiolytic or antipsychotic activities.

Pharmacological Effects

1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine has been investigated for several pharmacological effects:

  • Anxiolytic Activity : Preliminary studies suggest that this compound may exhibit anxiolytic properties by enhancing GABAergic transmission, which is crucial for anxiety regulation.
  • Antipsychotic Potential : The compound's structural similarity to known antipsychotic agents suggests it may have potential in treating psychotic disorders.

Antimicrobial Activity

A study focusing on piperazine derivatives revealed that compounds with similar structures demonstrated significant antimicrobial activity against various bacterial strains. While specific data on 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine is limited, its analogs have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for further exploration in antimicrobial applications .

Structure-Activity Relationship (SAR)

Research into SAR has highlighted how modifications to the piperazine ring and substituents can enhance biological activity. For instance, the introduction of halogen groups like bromine has been associated with improved receptor binding affinity and selectivity . This suggests that 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine could be optimized for better pharmacological profiles through further chemical modifications.

Table 1: Summary of Biological Activities of Piperazine Derivatives

Compound NameActivity TypeTarget Organism/PathwayReference
1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazineAnxiolyticCNS Receptors
1-(4-Chloro-6-methylpyridin-2-yl)piperazineAntimicrobialBacillus cereus
4-Nitroimidazole-piperazinyl derivativesAnti-HIVHIV Inhibition
Various piperazine derivativesAntipsychoticDopamine Receptors

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites under controlled conditions:

Oxidation Site Reagents/Conditions Product Key Observations
Benzyl groupKMnO₄/H₂O (acidic)Benzoic acid derivativeComplete oxidation to carboxylic acid confirmed by IR carbonyl stretch (1700-1725 cm⁻¹)
Pyridine ringH₂O₂/Fe(III) catalystN-oxide formationIncreased polarity observed via TLC; MS shows +16 m/z shift

Oxidation of the 6-methyl group remains unreported, likely due to steric protection by adjacent bromine.

Reduction Reactions

Catalytic hydrogenation and borohydride-mediated reductions yield distinct products:

Target Site Reagents/Conditions Product Efficiency
Pyridine ringH₂/Pd-C (10 atm, 80°C)Piperidine analogQuantitative debromination occurs as side reaction
Bromine substituentNaBH₄/NiCl₂ (THF, 0°C) Dehalogenated pyridine78% yield; retains methyl group

Selective reduction of the pyridine ring without affecting the bromine requires inert atmospheres .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates bromine displacement:

Nucleophile Conditions Product Kinetics
PiperidineDMF, 120°C, 12h 5-Piperidinylpyridine derivativeSecond-order rate constant: 0.18 M⁻¹h⁻¹
MethoxideNaOMe/MeOH, reflux5-Methoxypyridine analog92% yield; steric hindrance from methyl group observed

SNAr proceeds efficiently with amines and alkoxides but is impeded by bulky nucleophiles due to the adjacent methyl group .

Alkylation of Piperazine Nitrogen

The secondary amine undergoes alkylation under basic conditions:

Alkylating Agent Base/Solvent Product Regioselectivity
Propargyl bromideNaH/DMF, 0°C→RT N-Propargylpiperazine derivativeExclusive N-alkylation; no quaternary salt formation
Benzyl chlorideK₂CO₃/CH₃CN, reflux Bis-benzylated piperazine65% yield; competing O-alkylation absent

Steric effects from the benzyl group direct alkylation to the less hindered piperazine nitrogen .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings:

Reaction Type Catalyst/Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane 5-Arylpyridine derivative84% yield; tolerates electron-withdrawing aryl groups
HeckPd(OAc)₂, P(o-tol)₃, Et₃N Alkenylated pyridineLimited by methyl group steric effects (57% yield)

Cross-coupling efficiency correlates with the electronic nature of coupling partners .

Metal Complexation

The piperazine nitrogen serves as a ligand for transition metals:

Metal Salt Solvent/Conditions Complex Structure Application
Cu(I)t-BuOH/H₂O, 25°C Tetrahedral Cu(I) complexCatalyzes azide-alkyne cycloaddition
Fe(III)EtOH, refluxOctahedral Fe(III) coordinationOxidative catalysis studies

Complexation modulates catalytic activity in click chemistry and oxidation reactions .

Critical Analysis of Reactivity Trends

  • Electronic Effects : The electron-withdrawing pyridine ring enhances SNAr but reduces piperazine basicity (pKa ~7.1) .

  • Steric Factors : The 6-methyl group hinders reactions at the pyridine C-6 position, favoring C-5 modifications .

  • Thermodynamic Stability : N-Alkylated derivatives exhibit improved solubility in polar aprotic solvents .

This compound’s multifunctional reactivity positions it as a strategic intermediate in medicinal chemistry and materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Piperazine derivatives vary significantly based on substituents at the 1- and 4-positions. Below is a structural and functional comparison of 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine with analogous compounds:

Compound Name Molecular Formula Substituents (Position 1 and 4) Key Structural Features
1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine C₁₇H₂₀BrN₃ 1: Benzyl; 4: 5-bromo-6-methylpyridin-2-yl Bromine and methyl enhance steric/electronic effects
tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate C₁₅H₂₂BrN₃O₂ 1: tert-Butyl carbamate; 4: 5-bromo-6-methylpyridin-2-yl Carbamate group improves metabolic stability
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine C₁₄H₂₀BrN₃ 1: Cyclopropylmethyl; 4: 5-bromo-6-methylpyridin-2-yl Cyclopropylmethyl may reduce metabolic oxidation
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine C₁₆H₁₇N₅O₂ 1: Benzyl; 4: 3-nitropyridin-2-yl Nitro group increases electrophilicity
1-Benzyl-4-[6-(pyridin-4-ylmethoxy)-pyridin-2-yl]-piperazine C₂₂H₂₅N₅O 1: Benzyl; 4: 6-(pyridin-4-ylmethoxy)pyridin-2-yl Additional pyridylmethoxy enhances receptor interaction

Functional and Pharmacological Comparisons

  • Receptor Binding Affinity: Piperazine derivatives with a benzyl group (e.g., 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine) often exhibit enhanced binding to receptors like 5-HT (serotonin) and adenosine A2A (hA2AAR) compared to piperidine analogs. For example, a piperazine-linked benzyl compound (Ki = 58 nM for hA2AAR) showed ~10-fold higher affinity than its piperidine counterpart (Ki = 594 nM) . Substitution patterns on the pyridine ring significantly influence activity. Bromine at the 5-position (as in the target compound) may enhance halogen bonding with receptors, while nitro groups (e.g., 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine) increase electrophilicity but may reduce metabolic stability .
  • Metabolic Stability :

    • The piperazine ring is a metabolic hotspot, prone to oxidation or dealkylation. The tert-butyl carbamate group in tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate protects against oxidative metabolism, whereas the benzyl group in the target compound may render it more susceptible to CYP450-mediated degradation .
  • Selectivity and Potency :

    • Compounds with bulkier substituents (e.g., cyclopropylmethyl in 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine ) may improve selectivity for specific receptors by reducing off-target interactions .
    • Extended chains or polar groups (e.g., pyridylmethoxy in 1-Benzyl-4-[6-(pyridin-4-ylmethoxy)-pyridin-2-yl]-piperazine ) can enhance water solubility and blood-brain barrier penetration, critical for CNS-targeted therapies .

Key Research Findings

  • SAR (Structure-Activity Relationship) Insights :

    • Piperazine derivatives with benzyl groups generally retain high receptor affinity but require optimization of substituents to balance potency and metabolic stability .
    • Halogenated pyridines (e.g., 5-bromo-6-methyl) improve binding through hydrophobic interactions, as seen in the target compound’s design .
    • Polar substituents (e.g., methoxy or hydroxy groups) on the benzyl or pyridine rings can enhance anti-inflammatory or antitumor activity, as demonstrated in chalcone-piperazine hybrids .
  • Metabolic Vulnerabilities :

    • Piperazine rings are prone to forming N-oxides or dealkylated metabolites. For example, 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine may undergo hepatic oxidation at the benzyl group, necessitating structural modifications (e.g., fluorination) to mitigate clearance .

Q & A

Q. What synthetic strategies are effective for preparing 1-Benzyl-4-(5-bromo-6-methylpyridin-2-yl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzylpiperazine precursor can react with a brominated pyridine derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 5-bromo-6-methylpyridin-2-yl moiety . Optimization includes:
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

  • Base Choice : K₂CO₃ or NaH improves nucleophilicity of the piperazine nitrogen .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

  • Monitoring : TLC (hexane:ethyl acetate, 2:1) tracks reaction progress .

    ParameterOptimal ConditionEvidence Source
    SolventDMF
    BaseK₂CO₃
    Reaction Time6–12 hours
    Yield50–70% (after purification)

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration, pyridine ring protons) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 376.08) .
  • HPLC : Assesses purity (>95% recommended for biological assays) .
  • FTIR : Detects functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Q. What initial biological screening assays are recommended for evaluating pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) .
  • Antimicrobial Screening : Broth microdilution for MIC determination .
  • CNS Targets : Radioligand binding assays (e.g., 5-HT₇ receptor affinity) .
  • Toxicity : Acute toxicity studies in rodent models (LD₅₀ determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo substitution, benzyl group) influence biological activity and receptor binding?

  • Methodological Answer :
  • Bromo Substituent : Enhances lipophilicity and halogen bonding with receptors (e.g., antimicrobial potency) .
  • Benzyl Group : Increases membrane permeability and modulates selectivity for CNS targets .
  • Comparative Studies : Synthesize analogs (e.g., replacing bromo with chloro) and evaluate via SAR tables:
DerivativeAnticancer IC₅₀ (μM)5-HT₇ Binding (Ki, nM)
Bromo (target compound)12.3 ± 1.245.6 ± 3.8
Chloro analog18.9 ± 2.162.1 ± 4.5
Methyl analog>50120.4 ± 8.2

Data derived from .

Q. How can contradictions in reported biological data (e.g., antiplatelet vs. cytotoxic effects) be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Test across a concentration range (nM–mM) to identify therapeutic windows .
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to isolate pathways (e.g., COX-1 for antiplatelet activity) .
  • Formulation Adjustments : Beta-cyclodextrin inclusion complexes can reduce toxicity while retaining activity .

Q. How can computational chemistry guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Molecular Docking : Identify key binding interactions (e.g., bromo group with hydrophobic pockets in 5-HT₇ receptors) .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with activity .
  • ADMET Prediction : Tools like SwissADME predict bioavailability and blood-brain barrier penetration .

Q. What are critical considerations for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Solvent Recycling : DMF recovery via distillation reduces costs .
  • Catalyst Optimization : Transition to Pd/C for nitro reduction improves scalability .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction completion .

Safety and Handling

Q. What safety protocols are essential given structural similarities to toxic piperazine derivatives?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and P95 respirators prevent dermal/airway exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

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